N-benzyl-4-methoxy-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-benzyl-4-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-18-12-8-5-9-13-14(12)17-15(19-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKXRGBBMMMSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with benzyl halides and methoxy-substituted benzaldehydes. One common method includes the cyclization of N-(2-halophenyl)thioureas or thioamides in the presence of a base, such as sodium hydroxide, in a solvent like dioxane . The reaction conditions often require heating to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Reactivity at the Benzothiazole Core
The benzothiazole ring exhibits electrophilic aromatic substitution (EAS) reactivity. The methoxy group at position 4 directs incoming electrophiles to the para (position 6) and ortho (positions 3 and 5) positions relative to itself, while the methyl group at position 7 weakly activates the adjacent positions.
Key Reactions:
-
Nitration :
Reaction with HNO₃/H₂SO₄ introduces nitro groups at positions 5 or 6 of the benzothiazole ring. For example, nitration of similar 4-methoxybenzothiazoles yields 4-methoxy-5-nitrobenzothiazole derivatives . -
Halogenation :
Bromination (Br₂/FeBr₃) or chlorination (Cl₂/FeCl₃) occurs at position 5 or 6, depending on reaction conditions .
Reactivity at the 2-Amino Group
The secondary amine at position 2 participates in nucleophilic reactions due to its lone pair of electrons.
Key Reactions:
-
Sulfonation :
Treatment with sulfonyl chlorides (e.g., toluenesulfonyl chloride) yields sulfonamide derivatives, which are common intermediates in medicinal chemistry .
Reactivity of the Benzyl Substituent
The benzyl group attached to the amine undergoes typical aromatic and alkylation reactions:
Key Reactions:
-
Hydrogenolysis :
Catalytic hydrogenation (H₂/Pd-C) cleaves the C–N bond, yielding 4-methoxy-7-methyl-1,3-benzothiazol-2-amine and toluene . -
Oxidation :
Strong oxidizing agents (e.g., KMnO₄) convert the benzyl group to a benzoic acid derivative under acidic conditions .
Demethylation of the Methoxy Group
The methoxy group undergoes demethylation under strong acidic or Lewis acid conditions:
textReaction: N-Benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine + BBr₃ → N-Benzyl-4-hydroxy-7-methyl-1,3-benzothiazol-2-amine + CH₃Br
This reaction is critical for generating phenolic intermediates for further functionalization .
Cross-Coupling Reactions
The benzothiazole ring participates in palladium- or copper-catalyzed coupling reactions:
Acid-Base Behavior
The secondary amine has a pKa ≈ 8–10, making it weakly basic. Protonation occurs under acidic conditions (e.g., HCl), forming a water-soluble ammonium salt .
Photochemical Reactivity
The benzothiazole core absorbs UV light (λₘₐₓ ~300 nm), leading to potential photodegradation or photoinduced electron transfer in catalytic applications .
Scientific Research Applications
1. Antimicrobial Properties
N-benzyl-4-methoxy-1,3-benzothiazol-2-amine exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, often surpassing the efficacy of conventional antibiotics. For instance, studies have shown its effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
The compound has been evaluated for its anticancer properties across several cancer cell lines. In vitro studies demonstrated that this compound significantly reduces cell viability in a dose-dependent manner in cancer models like MCF-7 (breast cancer). The mechanism involves the induction of apoptosis and modulation of cell cycle progression .
3. Anti-inflammatory Effects
this compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Experimental data suggest that this compound can lower levels of inflammatory markers in vitro, indicating potential therapeutic applications for inflammatory diseases .
Antimicrobial Screening
A study focusing on various benzothiazole derivatives highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. It was found to outperform standard antibiotics in inhibiting bacterial growth .
Cancer Cell Line Studies
Research involving the MCF-7 breast cancer cell line revealed that treatment with this compound led to a significant reduction in cell viability. This effect was dose-dependent, suggesting its potential as an anticancer agent .
Inflammatory Response Modulation
In vitro experiments indicated that this compound could significantly lower levels of inflammatory markers such as IL-6 and TNF-alpha, showcasing its promise for treating conditions characterized by excessive inflammation .
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | Benzothiazole core | Anti-inflammatory |
| 7-chloro-N-(benzyl)benzothiazole | Halogenated structure | Antimicrobial |
| 4-methoxybenzamide derivatives | Methoxy substitution | Potential anticancer |
This table illustrates how N-benzyl-4-methoxy-1,3-benzothiazol-2-amines stand out due to their specific combination of functional groups that enhance their interaction with biological targets compared to other similar compounds .
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of bacterial DNA. The compound’s structure allows it to bind to these targets effectively, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Halogenation : Chloro substituents (e.g., 5-Cl in , 7-Cl in ) increase steric bulk and electron-withdrawing effects, correlating with anticancer activity but possibly reducing solubility.
- N-Substituents : Benzyl groups improve lipophilicity and metabolic stability compared to unsubstituted amines (e.g., 6-methoxy-2-amine in ).
Q & A
Q. What are the optimal synthetic routes for N-Benzyl-4-methoxy-1,3-benzothiazol-2-amine to ensure high yield and purity?
Methodological Answer:
- Microwave-assisted synthesis is highly efficient for benzothiazole derivatives. A validated protocol involves reacting 4-methoxybenzaldehyde with o-aminothiophenol under microwave irradiation (100–150 W, 5–10 min), achieving yields >80% with 95% purity. This method minimizes side reactions and reduces reaction time compared to conventional heating .
- One-pot multicomponent reactions using 2-aminobenzothiazole precursors and benzyl halides in ethanol under reflux (6–8 h) are also effective. Sodium acetate acts as a catalyst, yielding ~75% product with minimal purification steps .
Q. How can researchers confirm the molecular structure of this compound experimentally?
Methodological Answer:
- Single-crystal X-ray diffraction (SHELX refinement) : Crystallize the compound in ethanol and analyze using SHELXL software. Key parameters include bond angles (e.g., C–S–C ~85°) and torsional angles (e.g., N-benzyl group dihedral angles ~100°) to validate stereochemistry .
- NMR spectroscopy : ¹H NMR in DMSO-d₆ shows characteristic signals: δ 3.73 ppm (OCH₃), δ 4.51 ppm (CH₂), and aromatic protons at δ 6.89–7.67 ppm. ¹³C NMR confirms the benzothiazole core (δ 166.6 ppm for C=S) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported antimicrobial activity data for benzothiazole derivatives like this compound?
Methodological Answer:
- Comparative bioactivity assays : Test derivatives under standardized conditions (e.g., MIC against Staphylococcus aureus ATCC 25923). Substituent position (e.g., 4-methoxy vs. 7-chloro) significantly alters activity; for example, 7-chloro derivatives show 10× higher inhibition due to enhanced lipophilicity .
- Metabolic stability analysis : Use liver microsome assays to identify rapid degradation of methoxy groups, which may explain variability in in vivo efficacy .
Q. How do computational models predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into the ATP-binding pocket of Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). The methoxy group forms hydrogen bonds with Thr196, while the benzyl group stabilizes hydrophobic interactions with Val190 .
- QSAR studies : Use descriptors like logP and polar surface area to correlate substituent effects with IC₅₀ values. For example, electron-withdrawing groups (e.g., Br at position 6) enhance activity against Gram-negative bacteria .
Q. What experimental designs optimize this compound for high-throughput crystallography?
Methodological Answer:
- Microbatch crystallization : Mix 2 µL of compound (10 mM in DMSO) with 2 µL of reservoir solution (0.1 M HEPES pH 7.5, 25% PEG 3350) under oil. Screen 96-well plates to identify conditions for diffraction-quality crystals .
- Synchrotron data collection : Use λ = 0.978 Å radiation with a DECTRIS detector. Refinement in SHELXL resolves disorder in the benzyl group (R-factor <5%) .
Q. How can researchers address low yields during scale-up of this compound synthesis?
Methodological Answer:
- Continuous flow chemistry : Use a microreactor (T = 80°C, residence time = 30 min) to improve mixing and heat transfer, increasing yield from 47% (batch) to 68% .
- Purification via flash chromatography : Employ a silica gel column with ethyl acetate/hexane (3:7) to isolate the product, avoiding degradation during prolonged heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
